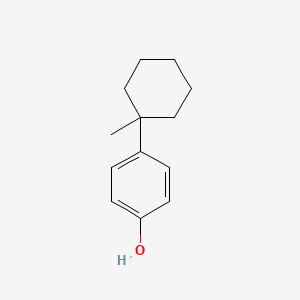

4-(1-Methylcyclohexyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFNJRFWDXINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515006 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-20-0 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes for 4-(1-Methylcyclohexyl)phenol

The creation of this compound relies on several well-documented synthetic routes. These methods are primarily centered around the alkylation of phenol (B47542) with a methylcyclohexyl group, a reaction that can be catalyzed in different ways to influence product distribution and efficiency.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation stands as a cornerstone for attaching alkyl groups to aromatic rings and is a principal method for synthesizing this compound. This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as an alkyl halide or an alkene, with an aromatic compound in the presence of a catalyst. In the context of this compound synthesis, phenol is alkylated using a suitable methylcyclohexyl precursor.

The mechanism initiates with the formation of a carbocation from the alkylating agent, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution primarily to the ortho and para positions. However, the para-product, this compound, is often favored due to reduced steric hindrance compared to the ortho-isomer.

One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation, where more than one alkyl group is introduced to the aromatic ring. This occurs because the initial alkylation product is often more reactive than the starting material. Careful control of reaction conditions, such as temperature, catalyst concentration, and the molar ratio of reactants, is crucial to maximize the yield of the desired mono-alkylated product.

Catalytic Cycloalkylation of Phenol Derivatives

Catalytic cycloalkylation is a more specific and often more efficient method for producing this compound. This process involves the direct reaction of phenol with a methylcycloalkene, such as 1-methylcyclohexene or 3-methylcyclohexene, in the presence of a catalyst. The choice of catalyst is critical and can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed for the cycloalkylation of phenol. Traditional acid catalysts like sulfuric acid (H₂SO₄) can be used, where the acid protonates the methylcycloalkene to form a tertiary carbocation. This electrophile then attacks the phenol ring. While effective, the use of strong mineral acids can lead to issues with corrosion, catalyst recovery, and waste disposal.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, reusability, and reduced environmental impact. For the synthesis of this compound, solid acid catalysts are particularly prominent.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, providing shape selectivity and strong acidic sites. Zeolites like Y-type and Beta have been shown to be effective catalysts for the cycloalkylation of phenol. The reaction occurs within the pores of the zeolite, where the shape of the channels can influence the regioselectivity of the alkylation, often favoring the formation of the para-isomer. The acidic sites within the zeolite framework, which can be either Brønsted or Lewis acids, facilitate the formation of the methylcyclohexyl carbocation.

Ion-exchange resins , such as sulfonated polystyrene-divinylbenzene copolymers (e.g., KU-23), are another class of effective heterogeneous catalysts. These resins possess strongly acidic sulfonic acid groups that can efficiently catalyze the cycloalkylation reaction. They offer high catalytic activity and can be easily filtered from the reaction mixture. Studies have shown that catalysts like KU-23 can achieve high yields of the target product under optimized conditions.

The following table summarizes the performance of different heterogeneous

Multi-step Synthesis from Aromatic and Cycloalkane Precursors

The formation of this compound is efficiently carried out via the cycloalkylation of a phenolic aromatic precursor with a methyl-substituted cycloalkene. A common pathway involves the reaction of a phenol or cresol (B1669610) with 1-methylcyclohexene in the presence of an acid catalyst. chemprob.orgresearchgate.net This process is a direct application of Friedel-Crafts alkylation chemistry to produce the target substituted phenol.

Detailed research has explored the optimization of this reaction. For instance, the cycloalkylation of p-cresol (B1678582) with 1-methylcyclohexene has been studied using a zeolite-Y catalyst impregnated with ortho-phosphoric acid. researchgate.net The reaction conditions are critical for maximizing the yield of the desired product, 2-(1-methylcyclohexyl)-4-methylphenol, a closely related derivative. The findings from such studies are often transferable to the synthesis of the title compound from phenol. Key parameters that are varied include temperature, reaction time, the molar ratio of reactants, and the amount of catalyst. researchgate.net

| Parameter | Studied Range | Optimal Condition (for p-cresol) | Reference |

| Temperature | 80 to 140 °C | 110-120 °C | researchgate.net |

| Reaction Time | 2 to 8 hours | 5-6 hours | researchgate.net |

| Molar Ratio (Phenol:Cyclene) | 1:2 to 2:1 | 1:1 | researchgate.net |

| Catalyst Amount | 5 to 15 wt% | 10 wt% | researchgate.net |

This interactive table summarizes the reaction conditions investigated for the synthesis of related cycloalkylphenols.

Under these optimized conditions, yields of the target para-cycloalkylated phenols can reach between 68% and 74%, with selectivities for the desired product as high as 91-94%. researchgate.net The process typically involves heating the reactants with the catalyst, followed by separation and purification of the product from unreacted starting materials and byproducts via distillation under vacuum. researchgate.net

Mechanistic Investigations of Formation Reactions

The formation of this compound is governed by well-established electrophilic aromatic substitution mechanisms, involving key reactive intermediates that dictate the reaction's outcome.

Carbonium Ion Intermediates in Alkylation Processes

The acid-catalyzed alkylation of phenol with an alkene like 1-methylcyclohexene proceeds through a mechanism where a carbonium ion (carbocation) acts as the key electrophilic species. unive.itcdnsciencepub.com The reaction is initiated by the protonation of the alkene by the acid catalyst (e.g., H⁺ from a solid acid or mineral acid). unive.itpnnl.gov

In the case of 1-methylcyclohexene, protonation of the double bond leads to the formation of a stable tertiary carbocation, the 1-methylcyclohexyl cation. This carbocation is the reactive electrophile that attacks the electron-rich phenol ring. unive.it The generation of this carbocation is considered the key step of the reaction. unive.it It is widely accepted that the attack of this carbonium ion on the electron-rich aromatic center is the crucial phase of the alkylation. unive.it The stability of this tertiary carbocation favors its formation and subsequent reaction with the nucleophilic phenol.

Electrophilic Aromatic Substitution Mechanisms

The reaction between the 1-methylcyclohexyl carbocation and phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.commakingmolecules.com The mechanism unfolds in two primary steps:

Electrophilic Attack: The nucleophilic π-electron system of the phenol ring attacks the positively charged carbon of the 1-methylcyclohexyl cation. masterorganicchemistry.com This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The hydroxyl (-OH) group on the phenol ring is an activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, directing the electrophile to these sites. lkouniv.ac.in

Deprotonation: In the second, fast step, a weak base (such as water, the phenol itself, or the conjugate base of the catalyst) removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This deprotonation restores the C-C pi bond, thereby regenerating the stable aromatic ring and yielding the final substituted phenol product. masterorganicchemistry.com

| Step | Description | Intermediate |

| 0 | Formation of Electrophile | The acid catalyst protonates 1-methylcyclohexene to form a tertiary 1-methylcyclohexyl carbocation. |

| 1 | Nucleophilic Attack | The electron-rich phenol ring attacks the carbocation, forming a new C-C bond and a resonance-stabilized arenium ion (sigma complex). This is the rate-determining step. |

| 2 | Deprotonation | A base removes a proton from the arenium ion, restoring aromaticity and forming the final this compound product. |

This interactive table outlines the general mechanism for the electrophilic aromatic substitution leading to this compound.

Rearrangement Reactions (e.g., Claisen-type Rearrangements)

In the context of carbocation-mediated reactions, rearrangement reactions are a potential competing pathway. While Claisen-type rearrangements are specific to allyl aryl ethers, other rearrangements like the Wagner-Meerwein rearrangement can occur with carbocation intermediates. researchgate.net For example, a cyclohexyl cation could theoretically rearrange to a more stable methylcyclopentyl cation. unive.it However, in many cases, the rate of nucleophilic attack by the phenol is faster than the rate of this skeletal rearrangement, making it a negligible side reaction. unive.it

Another consideration is the competition between O-alkylation (forming a phenyl ether) and C-alkylation (forming the desired alkylphenol). The formation of cyclohexyl phenyl ether can be a kinetically favored, reversible side reaction. pnnl.gov However, studies on similar systems have shown that the intramolecular rearrangement of this ether (a reaction analogous to the Fries rearrangement) is not a significant pathway to the final C-alkylated product under many catalytic conditions. pnnl.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of substituted phenols requires control over both the position of substitution on the aromatic ring (regioselectivity) and, where applicable, the spatial arrangement of atoms (stereochemistry).

Regioselective Functionalization of the Phenolic Ring (e.g., ortho/para selectivity)

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This directing group generally favors substitution at the ortho and para positions. However, with the para position being occupied by the bulky 1-methylcyclohexyl group, electrophilic attack is predominantly directed to the ortho positions (C2 and C6).

One of the key reactions showcasing this regioselectivity is Friedel-Crafts acylation. Studies on the acylation of para-(1-methylcyclohexyl)phenol with acetyl chloride and benzoyl chloride have demonstrated a high preference for ortho-acylation. For instance, the reaction with acetyl chloride in the presence of a ZnCl₂ catalyst at 145°C for 30 minutes, with a molar ratio of the phenol to acetyl chloride of 1:2, yields 2-hydroxy-5-(1-methylcyclohexyl)acetophenone with a selectivity of 90.3%. aak.gov.az Similarly, using a KU-23 catalyst at 150°C for 7 hours with the same molar ratio resulted in a 73.4% yield of the target ortho-acylated product, with a selectivity of 86.1%. aak.gov.az The acylation with benzoyl chloride using a dispersed ZnCl₂ impregnated on γ-Al₂O₃ catalyst at 140°C for 40 minutes also afforded the ortho-acylated product in a 74.6% yield. aak.gov.az

This pronounced ortho-selectivity can be attributed to a combination of electronic and steric factors. The hydroxyl group strongly activates the ortho positions through resonance. While the bulky tert-alkyl group at the para position sterically hinders any potential attack at that site, it also influences the orientation of incoming electrophiles to the less hindered ortho positions.

Further evidence for ortho-functionalization is seen in the synthesis of more complex molecules. For example, the formation of 2,4-bis(1-methylcyclohexyl)phenol indicates the reactivity of the ortho position to further alkylation. escholarship.org The synthesis of 4-fluoro-2-(1-methylcyclohexyl)phenol (B8479057) also highlights the feasibility of introducing substituents at the ortho position. smolecule.com

Below is a data table summarizing the regioselective acylation of this compound.

| Acylating Agent | Catalyst | Reaction Conditions | Product | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Acetyl Chloride | ZnCl₂ | 145°C, 30 min, 1:2 molar ratio | 2-Hydroxy-5-(1-methylcyclohexyl)acetophenone | 61.7 | 90.3 | aak.gov.az |

| Acetyl Chloride | KU-23 | 150°C, 7 h, 1:2 molar ratio | 2-Hydroxy-5-(1-methylcyclohexyl)acetophenone | 73.4 | 86.1 | aak.gov.az |

| Benzoyl Chloride | Dispersed ZnCl₂/γ-Al₂O₃ | 140°C, 40 min, 1:2 molar ratio | 2-Benzoyl-4-(1-methylcyclohexyl)phenol | 74.6 | - | aak.gov.az |

Chemoselectivity in Multifunctional Substrates

The presence of both a reactive phenolic ring and a saturated cyclohexyl group in this compound introduces the concept of chemoselectivity in reactions involving multifunctional substrates. The differential reactivity of these two moieties allows for selective transformations under specific reaction conditions.

For instance, the phenolic hydroxyl group can be selectively targeted for reactions such as etherification or esterification, leaving the cyclohexyl group and the aromatic ring untouched. Conversely, reactions can be designed to functionalize the aromatic ring via electrophilic substitution without affecting the cyclohexyl moiety.

An example of the utility of this chemoselectivity is in the synthesis of antioxidants. The phenolic hydroxyl group is crucial for the antioxidant activity, and thus, reactions that preserve this functionality while modifying other parts of the molecule are of great importance. The synthesis of complex phenolic antioxidants often involves the regioselective functionalization of the aromatic ring, as seen in the formation of 4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol. smolecule.com In this molecule, multiple 1-methylcyclohexyl groups are attached to the phenolic rings, highlighting the ability to control the extent of alkylation.

While specific studies detailing the chemoselective reactions of multifunctional substrates containing a this compound unit are not extensively documented in the provided search results, the principles of chemoselectivity in phenolic compounds are well-established. The choice of reagents and reaction conditions can dictate whether a reaction occurs at the hydroxyl group, the aromatic ring, or another functional group present in a more complex derivative. For example, in a molecule containing both a phenolic hydroxyl group and a less reactive functional group, the hydroxyl group can be protected to allow for selective reaction at the other site, followed by deprotection.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-(1-Methylcyclohexyl)phenol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy identifies the different types of protons and their chemical environments within the molecule. The spectrum typically shows distinct signals for the aromatic protons of the phenol (B47542) ring, the aliphatic protons of the cyclohexyl ring, the methyl group protons, and the hydroxyl proton. The aromatic protons usually appear as two doublets in the downfield region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the cyclohexyl ring produce a series of complex multiplets in the upfield region (typically δ 1.2-2.5 ppm). The methyl group protons appear as a sharp singlet (around δ 1.2 ppm), and the phenolic hydroxyl proton gives a broad singlet whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons attached to the hydroxyl group and the cyclohexyl group appear at the most downfield shifts (around δ 150-160 ppm and δ 140-150 ppm, respectively). The other aromatic carbons appear in the δ 115-130 ppm range. The quaternary carbon of the cyclohexyl ring where the methyl group is attached appears around δ 35-45 ppm, while the other cyclohexyl and methyl carbons resonate at higher fields.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. COSY experiments establish correlations between coupled protons, helping to assign the complex multiplets of the cyclohexyl ring. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR signals.

Table 1: Representative NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Phenolic -OH | Variable (broad singlet) | - |

| Aromatic C-H (ortho to -OH) | ~6.7 (d) | ~115 |

| Aromatic C-H (meta to -OH) | ~7.2 (d) | ~127 |

| Aromatic C-OH | - | ~153 |

| Aromatic C-Cyclohexyl | - | ~143 |

| Cyclohexyl C-CH₃ | - | ~38 |

| Cyclohexyl -CH₂- | 1.3-1.7 (m) | ~22, ~26, ~37 |

| Methyl -CH₃ | ~1.2 (s) | ~26 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups are observed just below 3000 cm⁻¹. Finally, a strong C-O stretching band is typically seen in the 1200-1260 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, broad (phenolic) |

| Aromatic C-H Stretch | 3010-3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong (cyclohexyl, methyl) |

| Aromatic C=C Stretch | 1500-1600 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system. The phenol chromophore in this compound gives rise to characteristic absorption bands in the UV region. Typically, two main absorption maxima (λ_max) are observed. One strong absorption band appears around 220-230 nm, and a second, weaker band is observed around 270-280 nm. These absorptions are due to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the solvent polarity.

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 190.28 g/mol ), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 190. A common fragmentation pattern involves the loss of a methyl group (CH₃•), resulting in a significant peak at m/z 175. Another characteristic fragmentation is the cleavage of the cyclohexyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating this compound from a mixture and confirming its identity through its mass spectrum. It is particularly useful in analyzing reaction products or environmental samples for the presence of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns involving the phenolic hydroxyl groups. The crystal structure of this compound reveals how the molecules pack in the crystal lattice, which influences its physical properties like melting point and solubility. This analysis provides unequivocal proof of the molecular structure and connectivity.

Chromatographic Purity and Isomeric Ratio Determination (e.g., GC-FID, HPLC)

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from its isomers (e.g., 2-(1-methylcyclohexyl)phenol and 3-(1-methylcyclohexyl)phenol).

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for determining the purity of volatile compounds. A sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The FID provides a response proportional to the amount of each compound, allowing for accurate quantification of purity.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or for preparations that may contain non-volatile impurities. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from related substances. A UV detector is commonly used, set at one of the compound's absorption maxima (e.g., ~275 nm), to monitor the eluting components and determine the sample's purity. This method is also crucial for determining the ratio of different positional isomers if the synthesis yields a mixture.

Elemental Analysis and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

The precise determination of the elemental composition and the quantification of trace metal impurities are crucial for the comprehensive characterization of a chemical compound. For this compound, elemental analysis provides fundamental data on the mass percentages of its constituent elements, which serves as a primary method for verifying its empirical and molecular formula. Concurrently, Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a powerful technique for detecting and quantifying trace metallic elements, which may be present as impurities from synthesis processes or environmental contact.

Elemental Analysis

Elemental analysis of organic compounds like this compound primarily involves the determination of the mass percentages of carbon (C), hydrogen (H), and oxygen (O). This is typically achieved through combustion analysis. In this method, a precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The masses of carbon and hydrogen in the original sample can then be calculated from the masses of CO₂ and H₂O, respectively. The percentage of oxygen is often determined by difference.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₃H₁₈O. wikipedia.org The molecular weight of this compound is 190.28 g/mol .

The expected results from an elemental analysis of a pure sample of this compound are presented in the interactive data table below. Any significant deviation from these theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 82.06 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 9.55 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.41 |

| Total | | | | 190.31 | 100.00 |

Note: The values in this table are calculated based on the molecular formula C₁₃H₁₈O and standard atomic weights. Experimental results are expected to be in close agreement with these values for a pure sample.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for the determination of trace elements in a wide variety of samples. For a chemical compound such as this compound, ICP-AES can be employed to identify and quantify metallic impurities that may have been introduced during its synthesis. For instance, catalysts used in alkylation reactions, such as Lewis acids, could be a source of metallic residues. asianpubs.org Furthermore, given that alkylphenols are used in various industrial applications and can be found as environmental contaminants, analyzing for trace metals is pertinent to understanding potential environmental exposures and purity of industrial formulations. mdpi.com

The principle of ICP-AES involves introducing a sample, typically in a liquid form after appropriate digestion or dissolution, into a high-temperature plasma source (usually argon-based). The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Research Findings and Hypothetical Analysis

Potential trace metal impurities could include elements from catalysts (e.g., aluminum, iron, zinc), leaching from storage containers (e.g., sodium, potassium, calcium), or from environmental sources if the compound was extracted from a contaminated matrix. asianpubs.orgecn.nl

The following interactive data table presents hypothetical results of an ICP-AES analysis of a this compound sample, illustrating the types of data that would be obtained. The concentrations are given in parts per million (ppm), which is equivalent to mg/kg.

Table 2: Hypothetical ICP-AES Analysis of a this compound Sample

| Element | Symbol | Wavelength (nm) | Concentration (ppm) | Method Detection Limit (ppm) |

|---|---|---|---|---|

| Aluminum | Al | 396.152 | 1.2 | 0.05 |

| Calcium | Ca | 317.933 | 5.8 | 0.01 |

| Iron | Fe | 259.940 | 2.5 | 0.01 |

| Magnesium | Mg | 279.553 | 0.8 | 0.001 |

| Sodium | Na | 589.592 | 10.3 | 0.01 |

Note: The data in this table are hypothetical and for illustrative purposes only. The specific elements and their concentrations would vary depending on the synthesis route, purification methods, and handling of the compound. The wavelengths and detection limits are representative values for ICP-AES instrumentation.

The results of such an analysis would be critical for quality control in an industrial setting, ensuring the purity of the final product. In an environmental context, the profile of trace metals could provide insights into the source and history of the compound. The high sensitivity and multi-element capability of ICP-AES make it an invaluable tool for the thorough characterization of chemical compounds like this compound. drawellanalytical.com

Reactivity, Derivatization, and Reaction Pathways

Electrophilic and Nucleophilic Reactions of the Phenolic Hydroxyl Group

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles.

The conversion of the phenolic hydroxyl group of 4-(1-Methylcyclohexyl)phenol into an ether, a process known as O-alkylation, is a common derivatization. This reaction typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide or another alkylating agent in a nucleophilic substitution reaction. koreascience.krsit.edu.cn

For instance, the reaction with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) yields 1-methoxy-4-(1-methylcyclohexyl)benzene. orgsyn.orglookchem.com Similarly, other alkyl halides can be used to introduce different alkyl groups. The use of microwave irradiation in the presence of potassium hydroxide in DMSO has been shown to be an efficient method for the etherification of hindered phenols. koreascience.kr

Table 1: O-Alkylation of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaOH2. Dimethyl sulfate | 1-Methoxy-4-(1-methylcyclohexyl)benzene | Williamson Ether Synthesis |

The phenolic hydroxyl group of this compound can be acylated to form phenyl esters. Due to the relatively low reactivity of phenols with carboxylic acids, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.org The reaction with an acyl chloride, like ethanoyl chloride, produces the corresponding ester, phenyl ethanoate, and hydrogen chloride gas. libretexts.org

Research has been conducted on the optimization of the acylation of para-(1-methylcyclohexyl)phenol with acetic acid using a nano-catalytic system. neftemir.ru This process was studied under various temperatures and molar ratios to maximize the yield of the target acetophenone (B1666503) derivative. neftemir.ru The use of catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) is also a common practice to promote acylation reactions of alcohols and phenols. organic-chemistry.org

Table 2: Acylation of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic anhydride, Nano-catalyst | 4-(1-Methylcyclohexyl)phenyl acetate | Catalytic Acylation |

| This compound | Ethanoyl chloride | 4-(1-Methylcyclohexyl)phenyl acetate | Esterification |

Phenols and their derivatives are known to act as ligands, forming coordination complexes with a variety of metal ions. mdpi.com The oxygen atom of the hydroxyl group can coordinate to a metal center. Substituted phenols can form stable complexes with transition metals like cobalt, copper, and iron. researchgate.netunam.mx For example, cobalt(II) complexes with multidentate N-heterocyclic ligands have been shown to be efficient catalysts for the oxidation of substituted phenols. researchgate.net While specific studies on the metal complexes of this compound are not extensively detailed in the provided results, its structural similarity to other alkylphenols suggests a capacity to form such complexes. For instance, related phenol sulfide (B99878) compounds are used to create metal complexes for industrial applications. google.com Patents have described the formation of titanium phenolate (B1203915) complexes from sterically hindered phenols like 2,2'-methylene bis(6-t-butyl-4-methylphenol), indicating that phenols with bulky substituents can indeed form stable metal complexes. googleapis.com

Reactivity of the Aromatic Ring System

The hydroxyl group is a potent activating group, increasing the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions. chemguide.co.uk This makes the aromatic ring of this compound highly susceptible to electrophilic aromatic substitution. Since the para position is occupied by the 1-methylcyclohexyl group, electrophilic attack is directed to the ortho positions (positions 2 and 6).

The bromination of this compound is a characteristic electrophilic aromatic substitution reaction. Due to the activating effect of the hydroxyl group, this reaction can proceed under mild conditions, for instance, using bromine water at room temperature without a catalyst. savemyexams.comyoutube.com The substitution occurs at the positions ortho to the hydroxyl group. Depending on the reaction conditions and the amount of brominating agent used, either mono- or di-bromination can be achieved. For para-substituted phenols like 4-tert-butylphenol, reaction with the H₂O₂-HBr system can lead to regioselective and quantitative conversion to the 2-bromo derivative. researchgate.net The bulky para-substituent on this compound can influence the reaction rate but generally directs substitution to the available ortho sites. nih.gov

Table 3: Bromination of this compound

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Bromine water (Br₂) | 2-Bromo-4-(1-methylcyclohexyl)phenol and/or 2,6-Dibromo-4-(1-methylcyclohexyl)phenol | Electrophilic Aromatic Substitution |

Aminomethylation, commonly known as the Mannich reaction, is a key method for functionalizing the aromatic ring of this compound. organic-chemistry.org This reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine, such as piperidine (B6355638) or morpholine (B109124), to introduce an aminomethyl group onto the aromatic ring. chemprob.orgppor.az The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich phenol ring, typically at the ortho position. smolecule.com

Studies have detailed the synthesis of 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol by reacting p-(1-methylcyclohexyl)phenol with formaldehyde and piperidine. chemprob.org Similarly, reacting 2-(1-methylcyclohexyl)-4-chlorophenol with formaldehyde and morpholine yields the corresponding Mannich base, 2-morpholylmethyl-4-chloro-6-(1-methylcyclohexyl)phenol. ppor.az These reactions are typically carried out by heating the components, sometimes in a solvent like benzene. chemprob.org

Table 4: Aminomethylation of this compound Derivatives

| Phenolic Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| p-(1-Methylcyclohexyl)phenol | Formaldehyde, Piperidine | 2-Piperidinomethyl-4-(1-methylcyclohexyl)phenol | Mannich Reaction |

Further Alkylation Reactions (e.g., Di-alkylation)

The phenolic ring of this compound, being already substituted at the para position, can undergo further electrophilic substitution at the ortho positions. The hydroxyl group strongly directs incoming electrophiles to these positions.

Research has demonstrated that this compound can be di-alkylated to form products such as 2,4-bis(1-methylcyclohexyl)phenol. escholarship.org This second alkylation occurs under conditions similar to the initial synthesis of the mono-alkylated phenol, typically involving an acid catalyst. In one study, the reaction of 4-tert-butylphenol, a related compound, furnished the di-tert-butylated product, and similar reactivity is observed for this compound, which yielded the di-alkylated product as a side-product in some syntheses. escholarship.org

The cycloalkylation of phenol with methylcyclohexenes using catalysts like KU-23 or certain zeolites can lead to a mixture of mono- and di-substituted products, including 2,4- and 2,6-di-(methylcyclohexyl)phenols. azjm.org This indicates that once the first cycloalkyl group is attached, the ring remains sufficiently activated for a second substitution to occur. The ratio of mono- to di-alkylated products can be controlled by adjusting reaction parameters such as the molar ratio of reactants and temperature. azjm.org

Table 1: Examples of Di-alkylation Products from Phenols

| Starting Material | Alkylating Agent/Method | Di-alkylated Product | Catalyst/Conditions | Source |

|---|---|---|---|---|

| This compound | Self-condensation/side reaction | 2,4-bis(1-methylcyclohexyl)phenol | Not specified | escholarship.org |

Nitration and Condensation Reactions

Nitration: While specific studies on the nitration of this compound are not extensively detailed in available literature, the general reactivity of phenols suggests that it would readily undergo nitration. The hydroxyl group is a strong activating group, directing nitration to the ortho positions (2 and 6 positions). Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, would likely be effective, though careful control of reaction conditions would be necessary to prevent oxidation and the formation of polynitrated byproducts.

Condensation Reactions: The activated ortho positions of this compound are prime sites for condensation reactions, particularly with aldehydes and ketones. A notable example is the aminomethylation via the Mannich reaction. Research has shown that p-(1-methylcyclohexyl)phenol reacts with formaldehyde and a secondary amine like piperidine to yield the corresponding 2-aminomethyl derivative. chemprob.org In a typical procedure, the reaction is conducted by heating the components, sometimes in a solvent, to produce the Mannich base in good yields. chemprob.org

For instance, the reaction of p-(1-methylcyclohexyl)phenol with formaldehyde and piperidine at 80°C for 2 hours resulted in the formation of 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol with a yield of 75.6%. chemprob.org These Mannich bases are valuable intermediates in organic synthesis.

Furthermore, condensation with formaldehyde can lead to the formation of methylene-bridged dimers, such as methylene-bis-[4-methyl-6-(1-methylcyclohexyl-1)-phenol], which has been noted in kinetic studies of related compounds. ensam.eusmolecule.com

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group, while generally less reactive than the phenol ring, can undergo specific transformations under catalytic conditions.

Dehydrogenation and Aromatization Pathways

The conversion of the cyclohexyl ring to an aromatic ring is a significant transformation that results in a biphenyl (B1667301) derivative. This aromatization is typically achieved through catalytic dehydrogenation at elevated temperatures. This process is of industrial interest for producing biphenyl compounds, which are precursors to plasticizers and other valuable chemicals. google.com

The process involves passing the starting material, such as a (methylcyclohexyl)toluene, over a dehydrogenation catalyst to produce methyl-substituted biphenyls. google.com While research on this compound itself is limited, the dehydrogenation of analogous structures like cyclohexylbenzyl compounds to form biphenyls is well-documented. google.tt Catalysts for such transformations often include platinum or palladium supported on materials like alumina. youtube.com The aromatization of cyclohexanones and cyclohexenones to phenols is also a related and well-studied process. youtube.com

C-H Activation and Selective Functionalization

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. While much of the research on phenol derivatives focuses on the C-H activation of the aromatic ring, d-nb.infonih.gov functionalization of the cyclohexyl moiety is also an area of investigation.

Palladium-catalyzed reactions have been developed for the dehydrogenative aromatization of cycloalkyl carboxylic acids, which involves the activation of C-H bonds on the cyclohexane (B81311) ring. nih.gov Advanced photochemical approaches using photoredox catalysis are also emerging for the stereoselective functionalization of cyclohexane rings, allowing for precise control over the introduction of new functional groups. smolecule.com Though these studies may not use this compound as a substrate, they establish reaction pathways that could be applicable. For example, transition metal-catalyzed desymmetrization reactions provide a means for achieving high stereochemical control during the functionalization of cyclohexane derivatives. smolecule.com The selective functionalization of the cyclohexyl ring remains a challenging but promising area for creating novel molecular architectures.

Reaction Kinetics and Optimization Studies

Understanding the kinetics and optimizing reaction conditions are crucial for the efficient synthesis of derivatives of this compound. Studies have focused on acylation reactions, a key derivatization pathway.

The acylation of para-(1-methylcyclohexyl)phenol with acetic acid has been optimized using a nano-catalytic system. neftemir.ru The study systematically investigated the effects of temperature (120-160°C), reaction time (20-50 minutes), and the molar ratio of reactants on the yield of the target acetophenone derivative. neftemir.ru By applying statistical models like regression analysis, researchers can determine the ideal conditions to maximize product yield and selectivity. neftemir.ru

Similarly, the acylation with acetyl chloride and benzoyl chloride has been optimized using catalysts such as KU-23 and dispersed ZnCl₂ on γ-Al₂O₃. aak.gov.az

Table 2: Optimized Conditions for Acylation of p-(1-Methylcyclohexyl)phenol

| Acylating Agent | Catalyst | Temperature | Time | Molar Ratio (Phenol:Agent) | Product Yield | Source |

|---|---|---|---|---|---|---|

| Acetyl Chloride | KU-23 | 150°C | 7 h | 1:2 | 73.4% | aak.gov.az |

| Acetyl Chloride | ZnCl₂ | 145°C | 30 min | 1:2 | 61.7% | aak.gov.az |

| Benzoyl Chloride | ZnCl₂/γ-Al₂O₃ | 140°C | 40 min | 1:2 | 74.6% | aak.gov.az |

Kinetic models for related reactions, such as the cycloalkylation of p-hexylphenol with 1-methylcyclohexene, have been developed. These models often show the reaction is first order with respect to the phenol, the alkene, and the catalyst, helping to elucidate the reaction mechanism, which may involve an intermediate cycloalkylphenyl ether. ppor.az

Novel Reaction Pathways and Catalytic Transformations

The field of organic synthesis is continually evolving, with new catalytic systems enabling previously difficult or inefficient transformations.

One innovative approach is the combination of metal catalysis with photoredox catalysis. For example, a dual system using ruthenium and a photocatalyst under visible light has been developed for the ortho-olefination of phenols via C-H activation. d-nb.infobeilstein-journals.org This method allows for the in-situ regeneration of the active metal catalyst. d-nb.info

Synergistic Brønsted/Lewis acid catalysis represents another novel strategy. This has been used for the Friedel–Crafts tert-alkylation of aromatics with unactivated alcohols, providing an efficient route to molecules with quaternary carbon centers, a key feature of this compound. rsc.org

The use of nano-catalytic systems, as mentioned in the acylation of this compound, is also at the forefront of catalytic innovation, often providing higher activity and selectivity under milder conditions. neftemir.ru Furthermore, tandem reactions, where multiple bond-forming events occur in a single operation, such as the dehydrogenation-olefination-decarboxylation of cycloalkyl derivatives, showcase the power of modern catalysis to build molecular complexity efficiently. nih.gov

Tandem Reactions and Cascade Processes

Tandem and cascade reactions offer an efficient approach to increase molecular complexity from simpler precursors in a single operation. nih.gov For phenolic compounds, these reactions can lead to the formation of highly substituted aromatic systems and polycyclic structures.

The synthesis of substituted phenols can be achieved through pericyclic cascade mechanisms. For instance, the reaction of vinylketenes with ynamides or ynehydrazides can produce highly substituted phenols. mit.edu While a direct synthesis of this compound using this method is not explicitly detailed in the literature, the general principle suggests a potential pathway where a suitably substituted vinylketene could react with an appropriate acetylene (B1199291) derivative.

A more closely related example is the synthesis of 2-(1-methylcyclohexyl)-4-methyl phenol through the cycloalkylation of p-cresol (B1678582) with 1-methylcyclohexene in the presence of a phosphorous-containing zeolite catalyst. The study systematically investigated the influence of various reaction parameters on the yield and selectivity of the product. researchgate.net

Table 1: Optimized Conditions for the Synthesis of 2-(1-methylcyclohexyl)-4-methyl phenol researchgate.net This table is based on data for a structurally related compound and is presented for illustrative purposes.

| Parameter | Optimal Value | Result |

|---|---|---|

| Temperature | 110-120 °C | Maximizes product yield before decomposition occurs at higher temperatures. |

| Reaction Time | 5-6 hours | Allows for sufficient conversion without promoting the formation of disubstituted byproducts. |

| Molar Ratio (p-cresol:1-MCH) | 1:1 | Provides a balance for optimal yield and selectivity. |

| Catalyst Amount | 10% by weight of phenol | Achieves high conversion efficiently. |

Furthermore, tandem dehydrogenation-olefination-decarboxylation reactions of cyclohexane carboxylic acids tethered to a phenol have been reported. nih.gov This type of transformation highlights the potential for modifying the cyclohexyl ring of this compound in a cascade fashion to introduce further functionality.

Electrocatalytic Conversion Pathways of Oxygenated Aromatics

Electrocatalytic methods offer a green and efficient alternative to traditional chemical transformations, often proceeding under mild conditions. sci-hub.se The electrocatalytic conversion of phenols, including this compound, can proceed via two main pathways: hydrogenation of the aromatic ring or degradation of the entire molecule.

The electrocatalytic hydrogenation (ECH) of phenol typically leads to the formation of cyclohexanone (B45756) and cyclohexanol (B46403). nih.govrsc.org This process is highly dependent on the catalyst used, with noble metals like platinum and rhodium being particularly effective. nih.gov The reaction proceeds through the adsorption of the phenol onto the catalyst surface, followed by sequential electron and proton transfer steps to saturate the aromatic ring. For this compound, this would likely result in the formation of 4-(1-methylcyclohexyl)cyclohexanol and 4-(1-methylcyclohexyl)cyclohexanone. The efficiency and selectivity of this process are influenced by factors such as the catalyst's crystal facet and particle size. nih.gov

On the other hand, electrocatalytic degradation involves the oxidative cleavage of the aromatic ring, ultimately leading to smaller organic molecules and potentially complete mineralization to CO2 and water. mdpi.commdpi.com Studies on the electrocatalytic degradation of phenol using various anode materials have identified intermediates such as hydroquinone, benzoquinone, maleic acid, and oxalic acid. mdpi.com A proposed mechanism involves the generation of hydroxyl radicals (•OH) at the anode, which then attack the aromatic ring, leading to its opening. mdpi.com

Table 2: Potential Products of Electrocatalytic Conversion of this compound

| Conversion Pathway | Potential Products | Key Intermediates/Reaction Type |

|---|---|---|

| Electrocatalytic Hydrogenation (ECH) | 4-(1-Methylcyclohexyl)cyclohexanol, 4-(1-Methylcyclohexyl)cyclohexanone | Aromatic ring saturation |

| Electrocatalytic Degradation | Substituted hydroquinones and benzoquinones, aliphatic carboxylic acids (e.g., maleic acid, oxalic acid), CO2, H2O | Hydroxyl radical attack and aromatic ring cleavage |

Dealkenylative Functionalizations

Dealkenylative functionalization is a powerful synthetic strategy that involves the cleavage of a C(sp³)–C(sp²) bond in an alkene, allowing for the introduction of a new functional group at the C(sp³) position. nih.gov This process typically begins with the ozonolysis of an alkene to form an α-alkoxyhydroperoxide. Subsequent single-electron transfer from a metal catalyst, often iron(II), generates an alkoxy radical which undergoes β-scission to produce an alkyl radical. This radical can then be trapped by a variety of reagents to install the desired functionality. nih.gov

While direct dealkenylative functionalization of this compound has not been extensively reported, the methodology provides a conceptual framework for its synthesis from precursors containing a vinyl group. For example, a styrene (B11656) derivative could undergo a dealkenylative hydroxylation to yield a phenol. researchgate.netresearchgate.net In a hypothetical pathway to this compound, a precursor such as 1-methyl-1-(4-vinylphenyl)cyclohexane could be subjected to this reaction sequence.

The general mechanism for a dealkenylative hydroxylation would proceed as follows:

Ozonolysis: The vinyl group of the precursor reacts with ozone in the presence of an alcohol (e.g., methanol) to form an α-methoxyhydroperoxide.

Radical Formation: An iron(II) salt reduces the hydroperoxide, leading to the formation of an alkoxy radical.

β-Scission: The alkoxy radical undergoes fragmentation, cleaving the C-C bond and generating a stable tertiary radical on the cyclohexyl ring.

Functionalization: The alkyl radical is then trapped by a suitable oxygen source to introduce the hydroxyl group, which, after rearrangement, would yield the final phenol product.

This approach offers a novel disconnection for the synthesis of substituted phenols and highlights the versatility of radical-based transformations in modern organic chemistry. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It has been successfully applied to analyze various aspects of phenolic compounds. ijaemr.com DFT calculations can provide a detailed understanding of the molecule's reactivity and properties. ijpsat.orgmit.edu

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are fundamental to its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack and oxidation. ijaemr.comresearchgate.net The LUMO, conversely, indicates the regions susceptible to nucleophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. ijaemr.com In phenols, a negative electrostatic potential is typically localized around the hydroxyl group's oxygen atom, highlighting its role as a hydrogen bond acceptor and a site of reactivity. ijaemr.com The calculation of Mulliken atomic charges further quantifies the electronic charge distribution, identifying reactive sites within the molecule. wu.ac.thimist.ma

Table 1: Illustrative DFT-Calculated Electronic Properties for Phenolic Compounds

| Parameter | Typical Calculated Value/Observation | Implication for Reactivity |

| HOMO Energy | High (e.g., -6.8 eV for a substituted phenol) | Indicates susceptibility to oxidation. |

| LUMO Energy | Lower (e.g., -2.6 eV for a substituted phenol) | Indicates capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate (e.g., ~4.2 eV for a substituted phenol) | Suggests moderate chemical reactivity. |

| Electrostatic Potential | Negative charge localized on the phenolic oxygen. ijaemr.com | Site for electrophilic attack and hydrogen bonding. |

Note: The values presented are illustrative and based on data for similar phenolic structures. Specific values for 4-(1-methylcyclohexyl)phenol would require dedicated DFT calculations.

Prediction and Validation of Spectroscopic Data (Vibrational Spectra, NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational (IR and Raman) spectra can be calculated using DFT methods. wu.ac.th These calculated frequencies, when compared with experimental data, aid in the definitive assignment of vibrational modes, such as the characteristic O–H stretch, C–O stretch, and aromatic ring vibrations of phenols. ijaemr.comchemprob.orgnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. pdx.edunih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov Comparing these predicted spectra with experimental results helps in the structural elucidation of complex molecules like this compound. chemprob.org For instance, calculations can help assign the signals corresponding to the protons and carbons of the methyl group, the cyclohexane (B81311) ring, and the phenol ring. chemprob.org However, the accuracy of predicted OH chemical shifts can be challenging due to their sensitivity to solvent effects and hydrogen bonding. nih.gov

Conformational Analysis and Isomerism

The three-dimensional structure of this compound is not static. The flexibility of the cyclohexane ring and the potential for stereoisomerism give rise to different conformations and isomers with distinct properties.

Cyclohexane Ring Conformation (e.g., Chair Conformation)

The cyclohexane ring is not planar and predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In this conformation, the substituents on each carbon atom are either in an axial position (pointing up or down relative to the ring's plane) or an equatorial position (pointing out from the equator of the ring). libretexts.org The chair conformation is in rapid equilibrium with its "flipped" counterpart, where all axial bonds become equatorial and vice versa. wikipedia.orgyoutube.com

For a monosubstituted cyclohexane, the substituent generally prefers the more stable equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). wikipedia.org In this compound, the bulky 1-methylcyclohexyl group attached to the phenol ring will influence the conformational equilibrium of the cyclohexane ring. The molecule is a 1,4-disubstituted cyclohexane derivative, where one substituent is the methyl group and the other is the p-hydroxyphenyl group. The relative orientation of these two groups (cis or trans) will determine the conformational possibilities.

Stereoisomeric Effects on Molecular Properties and Reactivity

The presence of a substituent on the cyclohexane ring introduces the possibility of stereoisomerism (cis and trans isomers). In the case of this compound, the methyl group and the hydroxyphenyl group are attached to the same carbon of the cyclohexane ring. However, the molecule itself can exist as part of a larger system where stereoisomerism becomes a critical factor. For instance, in related 4-substituted cyclohexylphenols, the cis and trans isomers can exhibit different biological activities and binding affinities. marquette.edu The spatial arrangement of the functional groups, dictated by the stereochemistry, can significantly affect how the molecule interacts with other molecules, such as biological receptors. marquette.eduresearchgate.net Different stereoisomers can lead to variations in physical properties like melting point and solubility, as well as differences in chemical reactivity due to varying steric hindrance around the reactive sites. nih.gov

Dipole Moment and Molar Volume Calculations for Isomers

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to determine these properties. For instance, a study on the isomers of a structurally similar compound, cis- and trans-(4-methylcyclohexyl)methanol, demonstrated the use of computational models to calculate dipole moments and molar volumes. caltech.edu Such calculations for this compound would involve optimizing the geometry of its possible isomers and then computing the electronic distribution to determine the dipole moment. The molar volume can also be derived from the optimized molecular structure. It is expected that different isomers of this compound, particularly if considering stereoisomers of the methylcyclohexyl group, would exhibit slight variations in their dipole moments and molar volumes, which could influence their physical properties and biological interactions. A theoretical study on various phenol derivatives has shown that the nature and position of substituents significantly affect the dipole moment. researchgate.net

Table 1: Theoretical Calculation of Molecular Properties for Phenol Derivatives

| Compound | Calculated Dipole Moment (Debye) | Method |

| Phenol | 1.52 | MINDO/3 |

| 2-Ethylphenol | 1.65 | MINDO/3 |

| 2-Isopropylphenol | 1.70 | MINDO/3 |

| 4-Azo-phenol | 2.58 | MINDO/3 |

This table presents data for illustrative phenol derivatives to demonstrate the impact of substitution on the dipole moment as specific calculated data for this compound was not found in the reviewed literature. Data sourced from a study on phenol and its derivatives. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions. For the synthesis of this compound, which typically involves the alkylation of phenol, computational studies can provide detailed insights into the reaction pathways.

The alkylation of phenol can proceed through two main competitive pathways: O-alkylation, leading to the formation of an ether, and C-alkylation, which results in the desired alkylphenol product. caltech.eduacs.orgresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to model these reactions, helping to determine the transition state energies and reaction intermediates for both pathways. caltech.eduacs.orgresearchgate.netrsc.org

Studies on the alkylation of phenol with various olefins, catalyzed by acids, have shown that the reaction mechanism is complex. caltech.eduacs.orgresearchgate.net Computational models suggest that the reaction can proceed through a neutral pathway, where the phenol itself can act as a catalyst, or an ionic pathway, especially in the presence of a strong acid catalyst. caltech.eduacs.orgrsc.org The calculations can predict which pathway is more energetically favorable under specific conditions, such as the type of catalyst and solvent used. researchgate.net For example, theoretical studies have shown that in the gas phase, O-alkylation is often favored, while in the presence of certain catalysts and solvents, C-alkylation at the para-position becomes the dominant pathway. acs.orgresearchgate.net

Furthermore, computational modeling can elucidate the role of the catalyst in promoting the reaction. For instance, in zeolite-catalyzed alkylation, calculations can show how the zeolite framework stabilizes the reaction intermediates and lowers the activation energy for the desired C-alkylation product. rsc.org These theoretical investigations are instrumental in optimizing reaction conditions to maximize the yield of this compound.

Molecular Modeling and Docking Studies for Structure-Function Relationships

Molecular modeling and docking studies are essential computational techniques for investigating the structure-function relationships of molecules, particularly in the context of their biological activity. As an alkylphenol, this compound is of interest due to the known endocrine-disrupting properties of many compounds in this class. tandfonline.comijpsonline.com Molecular docking simulations can predict how this molecule might interact with biological targets, such as hormone receptors.

The estrogenic activity of alkylphenols is often attributed to their ability to bind to the estrogen receptor (ER). ijpsonline.com Docking studies can simulate the binding of this compound to the ligand-binding domain of the ER. These simulations can reveal the preferred binding orientation and calculate a binding affinity score, which can be correlated with its potential endocrine-disrupting activity. researchgate.netnanobioletters.commdpi.com Key interactions, such as hydrogen bonds with specific amino acid residues in the receptor's active site and hydrophobic interactions with other residues, can be identified. kau.edu.sanih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on alkylphenols have shown that molecular descriptors, which can be calculated using computational methods, are correlated with their biological activity. tandfonline.comijpsonline.comnih.gov These descriptors can include parameters related to the molecule's size, shape, hydrophobicity, and electronic properties. For this compound, its bulky and hydrophobic 1-methylcyclohexyl group is expected to play a significant role in its binding to receptors. QSAR models, developed from a series of related alkylphenols, can be used to predict the activity of this compound based on its calculated molecular descriptors. tandfonline.comijpsonline.com These computational approaches provide a valuable framework for understanding how the specific structural features of this compound contribute to its biological function and for prioritizing it for further experimental testing. nih.gov

Structure Reactivity, Structure Property, and Structure Function Relationships

Influence of Substituent Effects on Phenolic Acidity and Chemical Reactivity

The acidity of the phenolic proton in 4-(1-methylcyclohexyl)phenol is a key determinant of its chemical reactivity. The 1-methylcyclohexyl group, being an alkyl substituent, influences the acidity through electronic effects.

Inductive Effect : Alkyl groups are generally considered to be electron-donating through the inductive effect (+I). chemistrysteps.comwordpress.comadichemistry.com This effect increases the electron density on the aromatic ring. wordpress.com Consequently, the phenoxide ion formed upon deprotonation is destabilized because the electron-donating group intensifies the negative charge on the oxygen atom. chemistrysteps.com This leads to a decrease in acidity compared to unsubstituted phenol (B47542). For instance, the pKa of p-cresol (B1678582) (4-methylphenol) is 10.26, which is higher (less acidic) than that of phenol (pKa ≈ 10). chemistrysteps.compharmaguideline.com While specific pKa data for this compound is not readily available in the provided search results, the +I effect of the 1-methylcyclohexyl group would similarly be expected to decrease its acidity relative to phenol.

Hyperconjugation : Alkyl groups attached to an aromatic ring can also donate electron density via hyperconjugation. stackexchange.com This involves the delocalization of sigma-electrons from the C-H bonds of the alkyl group into the pi-system of the benzene (B151609) ring. stackexchange.com This further increases the electron density on the ring, de-stabilizing the phenoxide anion and thus decreasing the acidity of the phenol. stackexchange.com The number of benzylic hydrogens influences the extent of hyperconjugation; however, the tertiary nature of the 1-methylcyclohexyl group means it has no benzylic hydrogens, so this effect is not a factor for this specific compound.

Reactivity in Electrophilic Aromatic Substitution : The electron-donating nature of the alkyl group activates the aromatic ring towards electrophilic substitution, making it more reactive than benzene. wordpress.commasterorganicchemistry.com The hydroxyl group is also a strong activating group. masterorganicchemistry.com Both the hydroxyl and the alkyl groups are ortho, para-directing. wordpress.comwikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. In the case of this compound, the para position is blocked by the alkyl group, so electrophilic substitution is directed to the positions ortho to the hydroxyl group.

Steric Hindrance and Inductive Effects on Reaction Pathways and Selectivity

The bulky 1-methylcyclohexyl group exerts significant steric hindrance, which, in conjunction with its inductive effect, plays a crucial role in directing the pathways and selectivity of reactions involving this compound.

Steric Hindrance in Electrophilic Aromatic Substitution : The large size of the 1-methylcyclohexyl group can sterically hinder the approach of electrophiles to the ortho positions of the phenol. wikipedia.orguomustansiriyah.edu.iq This steric hindrance can influence the regioselectivity of reactions. For example, in reactions like nitration or halogenation, the bulky substituent may favor substitution at the less hindered ortho position if there is a significant size difference between the incoming electrophile and the substituent. uomustansiriyah.edu.iq In some cases, severe steric hindrance can limit or even prevent certain reactions from occurring under standard conditions.

Inductive Effect on Reaction Pathways : The +I effect of the alkyl group, by increasing electron density in the aromatic ring, facilitates electrophilic attack. wordpress.com This activating effect can lead to a faster reaction rate compared to unsubstituted phenol, provided steric hindrance is not the dominant factor. libretexts.org In reactions where a carbocation intermediate is formed, the electron-donating nature of the alkyl group helps to stabilize the positive charge, thereby favoring reaction pathways that proceed through such intermediates. adichemistry.com

Impact of Cyclohexyl Moiety Conformation on Reactivity and Selectivity

Chair Conformation : In the most stable chair conformation, substituents can occupy either axial or equatorial positions. fiveable.me For a monosubstituted cyclohexane (B81311), the substituent preferentially occupies the equatorial position to minimize steric interactions. wikipedia.org In this compound, the phenyl group is attached to a quaternary carbon of the cyclohexane ring. The conformation of the cyclohexane ring will influence the spatial presentation of the entire substituent relative to the phenol ring.

Conformational Dynamics and Reactivity : The cyclohexane ring can undergo a "ring flip" to interconvert between two chair conformations. fiveable.me This dynamic process affects the average orientation of the substituent and can influence how the molecule interacts with other reactants or catalysts. The conformational flexibility or rigidity can play a role in determining the selectivity of a reaction. spcmc.ac.in For instance, the accessibility of the phenolic hydroxyl group or the ortho positions on the aromatic ring might be modulated by the conformational state of the cyclohexyl group. Reactions involving the cyclohexyl ring itself, such as dehydrogenation, would be highly dependent on the stereochemical arrangement of the atoms. d-nb.info

Correlation of Molecular Structure with Antioxidant Capacity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The structure of this compound is well-suited for this function.

Hydrogen Atom Donation : The primary mechanism of antioxidant action for phenolic compounds is the donation of the hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. csic.esresearchgate.net The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.orgcutm.ac.in

Effect of Alkyl Substituents : The presence of electron-donating alkyl groups on the aromatic ring, like the 1-methylcyclohexyl group, can enhance antioxidant activity. The +I effect of the alkyl group helps to stabilize the phenoxyl radical formed after hydrogen donation, making the parent phenol a better hydrogen donor. csic.esresearchgate.net Hindered phenols, which have bulky alkyl groups ortho to the hydroxyl group, are particularly effective antioxidants. researchgate.netmdpi.comscispace.com While this compound has the alkyl group in the para position, this still contributes to the stabilization of the radical.

A study on various alkylphenols demonstrated that the antioxidant capacity is significantly correlated with the concentration of these compounds. nih.gov Another study on hindered phenolic compounds highlighted several factors affecting antioxidant activity, including the stability of the resulting phenoxyl radical and the rate of hydrogen atom donation. csic.esresearchgate.net

Structural Determinants for Performance in Materials Science Applications

The unique combination of a reactive phenolic group and a bulky, hydrophobic cyclohexyl moiety makes this compound and its derivatives valuable in materials science, particularly in the formulation of polymers.

Polymer Additives : Hindered phenols are widely used as antioxidants in plastics and rubbers to prevent oxidative degradation during processing and use. smolecule.comchemsec.org The 1-methylcyclohexyl group provides steric bulk that can enhance the stability and reduce the volatility of the antioxidant, making it more persistent in the polymer matrix. researchgate.net

Epoxy Resins and Polycarbonates : Phenolic compounds are key building blocks for epoxy resins and polycarbonate plastics. honshuchemical.co.jpontosight.ai The hydroxyl group of this compound can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which is a precursor to epoxy resins. The structure of the bisphenol (a molecule with two phenol groups) used determines the properties of the resulting polymer. The incorporation of the bulky 1-methylcyclohexyl group can impart specific properties to the final polymer, such as increased thermal stability, altered mechanical properties, and improved chemical resistance. epo.orgepo.orggoogleapis.com The hydrophobic nature of the cyclohexyl group can also reduce water absorption in the cured resin.

The table below summarizes the key structural features and their impact on material properties.

| Structural Feature | Influence on Material Properties |

| Phenolic Hydroxyl Group | Provides a reactive site for polymerization and cross-linking. Contributes to antioxidant activity. |

| Aromatic Ring | Imparts thermal stability and rigidity to the polymer backbone. |

| 1-Methylcyclohexyl Group | Increases steric bulk, which can enhance thermal stability and reduce volatility. Imparts hydrophobicity, potentially reducing water absorption. Can modify mechanical properties like flexibility and impact strength. |

Relationships between Structural Features and Molecular Recognition (e.g., Ligand-Receptor Interactions from a chemical perspective)

The ability of a molecule to participate in molecular recognition events, such as binding to a receptor, is highly dependent on its three-dimensional structure, including its shape, size, and the distribution of functional groups.

Ligand-Receptor Interactions : The formation of a stable complex between a ligand (like this compound) and a receptor involves various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. arxiv.org The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in pi-stacking interactions with other aromatic residues in a binding site. The bulky and hydrophobic 1-methylcyclohexyl group can fit into a corresponding hydrophobic pocket in a receptor, contributing significantly to the binding affinity. nih.gov

Structural Requirements for Estrogen Receptor Binding : Studies on a series of para-alkylphenols have shown that they can bind to the estrogen receptor. nih.gov The binding affinity was found to increase with the size of the alkyl group, up to a certain point. nih.gov This suggests that the hydrophobic alkyl chain interacts with a lipophilic cavity in the receptor's ligand-binding domain. nih.gov The phenol group itself is crucial for binding, likely mimicking the A-ring of estradiol. nih.gov The conformation of the alkyl group (extended vs. folded for branched chains) also influences how it interacts with the binding pocket. nih.gov While this compound was not specifically tested in this study, its structure fits the general requirements of a phenolic hydroxyl group and a hydrophobic moiety, suggesting potential for such interactions.

Enzyme Inhibition : The structural features of this compound could also enable it to act as an enzyme inhibitor. The molecule could bind to the active site of an enzyme, blocking the entry of the natural substrate. The specificity and strength of this inhibition would depend on the complementary nature of the molecule's structure to the enzyme's active site.

Technological Applications and Materials Science Research

Use as Monomers and Intermediates in Polymer Synthesis

The reactive phenolic hydroxyl group, combined with the robust cyclohexyl moiety, makes 4-(1-Methylcyclohexyl)phenol a valuable intermediate in the synthesis of high-performance polymers. It serves as a monomer or a precursor to monomers for various resin systems.

While not as common as Bisphenol A (BPA), specialized bisphenols derived from cycloaliphatic structures are used to synthesize polycarbonate resins with enhanced properties. The incorporation of monomers containing bulky, non-planar structures like a methylcyclohexyl group into the polymer backbone can increase the glass transition temperature (Tg) of the resulting polycarbonate. google.com.af

Polycarbonates are typically synthesized through the interfacial polycondensation of a dihydroxy compound (a bisphenol) with a carbonate precursor like phosgene. ontosight.ai By using bisphenols containing cycloaliphatic rings, such as derivatives of this compound, the resulting polymers can exhibit improved thermal stability and mechanical strength. For example, thermoplastic resins like polycarbonates and polyester (B1180765) carbonates have been developed from monomers such as 4-[1-(4-hydroxyphenyl)-3-methylcyclohexyl]phenol, demonstrating the utility of this chemical family in creating resins for advanced applications. googleapis.com